2,2-diphenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
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Overview
Description
2,2-Diphenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is a complex organic compound with a molecular formula of C24H20N4O3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide typically involves multiple steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of pyrimidine-2-sulfonamide with a suitable halogenated phenyl compound under basic conditions to form the sulfamoyl intermediate.
Acetamide Formation: The intermediate is then reacted with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as bromine or nitrating agents under controlled conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2,2-Diphenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Pyridin-2-ylsulfamoyl)phenyl)acetamide
- 2-(4-Chlorophenoxy)-N-(4-(pyrimidin-2-ylsulfamoyl)phenyl)acetamide
- N-(4-Acetylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide
Uniqueness
2,2-Diphenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is unique due to its specific structural features, such as the presence of both diphenyl and pyrimidinylsulfamoyl groups. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C24H20N4O3S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2,2-diphenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C24H20N4O3S/c29-23(22(18-8-3-1-4-9-18)19-10-5-2-6-11-19)27-20-12-14-21(15-13-20)32(30,31)28-24-25-16-7-17-26-24/h1-17,22H,(H,27,29)(H,25,26,28) |
InChI Key |
VNSHAEAQBWQFGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
Origin of Product |
United States |
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